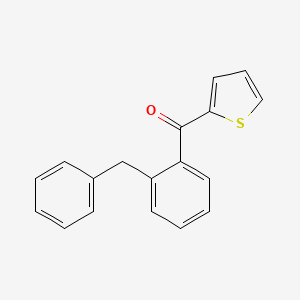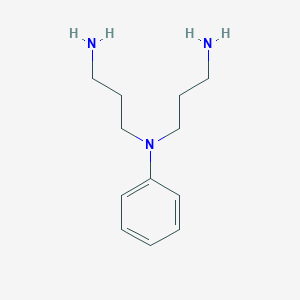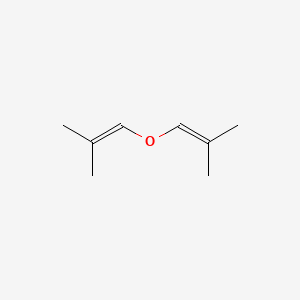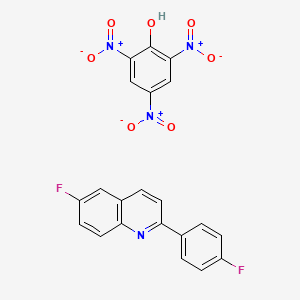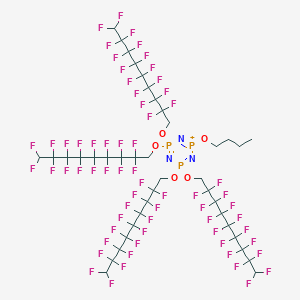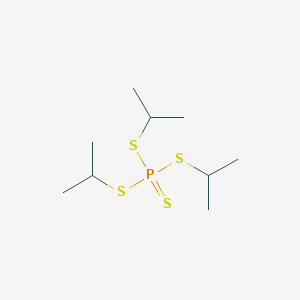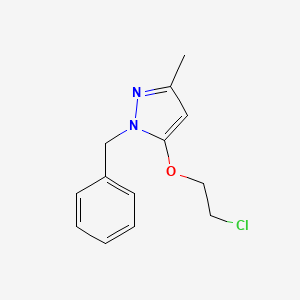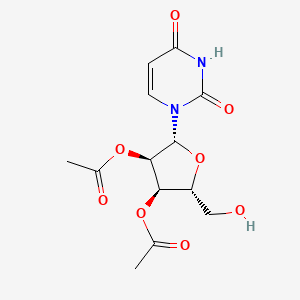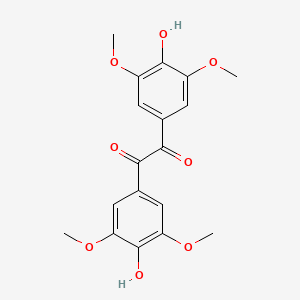
Syringil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Syringil, also known as syringol, is an organic compound with the formula HO(CH₃O)₂C₆H₃. It is a phenol with methoxy groups in the flanking (2 and 6) positions. This compound is a colorless solid, although typical samples are brown due to air-oxidized impurities. It is derived from the thermal decomposition of sinapyl alcohol, a component of lignin, and is an important component of wood smoke .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Syringil can be synthesized through the pyrolysis of lignin, specifically from the sinapyl alcohol component. The conversion involves replacing the propenyl alcohol substituent of sinapyl alcohol with hydrogen . This process is typically carried out under high-temperature conditions.
Industrial Production Methods
In industrial settings, this compound is produced as a byproduct of lignin pyrolysis. Pyrolysis oil, a biofuel derived from woody biomass, can be optimized to yield this compound. This method potentially competes with petroleum-derived phenols .
Analyse Des Réactions Chimiques
Types of Reactions
Syringil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form syringaldehyde and syringic acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed
Oxidation: Syringaldehyde, syringic acid.
Reduction: Syringyl alcohol.
Substitution: Derivatives with different functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
Syringil has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other phenolic compounds.
Biology: Studied for its role in lignin biosynthesis and plant cell wall structure.
Medicine: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the production of smoke flavorings for food and as a potential substitute for phenol formaldehyde resin in adhesives .
Mécanisme D'action
Syringil exerts its effects through various molecular targets and pathways:
Lignin Biosynthesis: In plants, this compound is involved in the biosynthesis of syringyl lignin, a fundamental building block of plant cell walls.
Antioxidant Activity: This compound’s phenolic structure allows it to scavenge free radicals, contributing to its antioxidant properties.
Comparaison Avec Des Composés Similaires
Syringil is unique compared to other similar compounds due to its specific structure and properties:
Guaiacol: Another phenolic compound derived from lignin pyrolysis, but with only one methoxy group.
Sinapyl Alcohol: A precursor to this compound, with a propenyl alcohol substituent.
Syringaldehyde: An oxidation product of this compound, with an aldehyde group replacing one of the methoxy groups .
Similar compounds include:
- Guaiacol
- Sinapyl Alcohol
- Syringaldehyde
- Syringic Acid
- Acetosyringone
- Sinapaldehyde
- Sinapinic Acid
- Sinapine
- Canolol
This compound’s unique combination of methoxy groups and phenolic structure makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
530-07-4 |
|---|---|
Formule moléculaire |
C18H18O8 |
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
1,2-bis(4-hydroxy-3,5-dimethoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C18H18O8/c1-23-11-5-9(6-12(24-2)17(11)21)15(19)16(20)10-7-13(25-3)18(22)14(8-10)26-4/h5-8,21-22H,1-4H3 |
Clé InChI |
BVROSQBQXJYCOZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C(=O)C(=O)C2=CC(=C(C(=C2)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



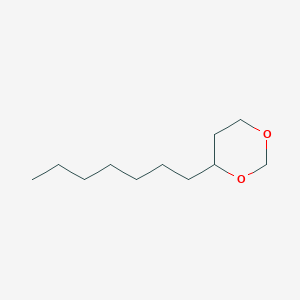

![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
